molecular formula C8H15NO2 B1348351 Methyl 4-aminocyclohexanecarboxylate CAS No. 62456-15-9

Methyl 4-aminocyclohexanecarboxylate

Cat. No. B1348351
CAS RN: 62456-15-9
M. Wt: 157.21 g/mol
InChI Key: FFKGMXGWLOPOAO-UHFFFAOYSA-N
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Description

“Methyl 4-aminocyclohexanecarboxylate” is a compound with the molecular formula C8H15NO2 . It is also known by other names such as “methyl 4-aminocyclohexane-1-carboxylate” and “trans-Methyl-4-aMinocyclohexanecarboxylate” among others . It is generally used as an intermediate in pharmaceutical and chemical research .


Molecular Structure Analysis

The molecular weight of “Methyl 4-aminocyclohexanecarboxylate” is 157.21 g/mol . The IUPAC name is “methyl 4-aminocyclohexane-1-carboxylate” and it has the InChI code "InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3" .


Physical And Chemical Properties Analysis

“Methyl 4-aminocyclohexanecarboxylate” has a molecular weight of 157.21 g/mol . The compound is soluble in water .

Scientific Research Applications

Optical Properties and Derivatives

Methyl 4-aminocyclohexanecarboxylate, in its various forms, has been studied for its optical properties. For instance, the preparation of optically active trans-2-aminocyclohexanecarboxylic acids was achieved by preferential crystallization, leading to the production of several active trans-1,2-disubstituted cyclohexanes. These include compounds such as (+)-, and (−)-ethyl trans-2-aminocyclohexanecarboxylate, and others, which were analyzed for their optical rotations and molecular rotations (Nohira, Ehara, & Miyashita, 1970).

Antiplasmin and Anticonvulsant Activities

Studies have been conducted on derivatives of methyl 4-aminocyclohexanecarboxylate for potential medicinal applications. For instance, the synthesis and analysis of 4-aminomethylcyclohexanecarboxylic acid derivatives have been explored for their antiplasmin activity (Isoda, 1979). Additionally, the compound has been evaluated for its anticonvulsant activities, particularly in the form of enaminones (Scott et al., 1993).

Synthesis and Structural Analysis

The compound has been utilized in various synthetic pathways to produce novel compounds. Studies have focused on synthesizing derivatives and analyzing their structures through methods like X-ray diffraction and nuclear magnetic resonance. For example, ethyl cis- and trans-2-aminocyclohexanecarboxylate were used as starting materials for the preparation of various stereospecific compounds (Fülöp et al., 1987).

Potential in Drug Discovery

The potential of methyl 4-aminocyclohexanecarboxylate and its derivatives in drug discovery is notable. Studies have suggested various applications, such as its use as a building block in the design and synthesis of new compounds with potential pharmacological relevance. For example, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, has been proposed for its potential in drug discovery, emphasizing its influence on properties like lipophilicity and acidity (Mykhailiuk et al., 2013).

Safety And Hazards

When handling “Methyl 4-aminocyclohexanecarboxylate”, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. Containers should be kept tightly closed in a cool, well-ventilated place .

properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKGMXGWLOPOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329662
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminocyclohexanecarboxylate

CAS RN

62456-15-9
Record name Methyl 4-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (4.15 g, 34.92) was added to a cold (0° C.) stirred solution of 4-aminocyclohexane carboxylic acid (1 g, 6.98 mmol) in MeOH (10 mL). The reaction mixture was stirred under reflux conditions for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The residue obtained was diluted with ice cold water, basified with aqueous sodium bicarbonate solution and extracted with DCM. The DCM layer was washed with water followed by brine solution, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 650 mg of the title compound as a brown liquid. MS (ESI): m/z 158 (M+H)
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-amino-1-cyclohexanecarboxylic acid (500 mg) in dichloromethane (20 mL) and methanol (10 mL) was added 10% hexane solution of trimethylsilyldiazomethane (638 mg), and the mixture was stirred for 21 hours at ambient temperature. The mixture was evaporated in vacuo to give methyl 4-amino-1-cyclohexanecarboxylate as a colorless oil (544 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
638 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PS Patil, US Mahajan, SP Sonawane… - … Process Research & …, 2009 - ACS Publications
… Dichloromethane (25 L) was added to the residue; concentration of the mother liquor gave crude methyl 4-aminocyclohexanecarboxylate hydrochloride (10), which was then crystallized …
Number of citations: 4 pubs.acs.org
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
… To a solution of compound 26 (800 mg, 3.20 mmol, 1.0 equiv) in DMF (8 ml), HATU (1337 mg, 3.52 mmol, 1.1 equiv), methyl 4-aminocyclohexanecarboxylate hydrochloride (619 mg, …
Number of citations: 8 www.sciencedirect.com
TP Johnston, GS McCaleb, SD Clayton… - Journal of Medicinal …, 1977 - ACS Publications
The superior activity of Ar-(2-chloroethyl)-N,-(trans-4-methylcyclohexyl)-iV-nitrosourea (MeCCNU) against advanced murine Lewis lung carcinoma in comparisons with the cis form and …
Number of citations: 39 pubs.acs.org
A Banfi, F Benedini, G Casanova… - Synthetic …, 1989 - Taylor & Francis
… Cis 4-benzoylaminocyclohexanemethanol 2 Cis methyl 4-aminocyclohexanecarboxylate 6a (5 g, 19 mmol) subjected to these same conditions, afforded pure cis alcohol Za, (3.3 g, 74%…
Number of citations: 8 www.tandfonline.com
RM Lemmon, PK Gordon, MA Parsons… - Journal of the …, 1958 - ACS Publications
… prepared by fusion of ds-4-aminocyclohexanecarboxylic acid (I) according to Ferber and Bruckner3; likewise dimethyl 4-aminocyclohexanecarboxylate (III) could be cyclized to 3-…
Number of citations: 38 pubs.acs.org
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
… Reductive amination of commercial 2-hydroxy-2-methyl-1-phenylpropan-1-one with (1R,4R)-methyl 4-aminocyclohexanecarboxylate hydrochloride provided amino alcohol 22. …
Number of citations: 83 pubs.acs.org
LH Werner, S Ricca Jr - Journal of the American Chemical Society, 1958 - ACS Publications
… prepared by fusion of ds-4-aminocyclohexanecarboxylic acid (I) according to Ferber and Bruckner3; likewise dimethyl 4-aminocyclohexanecarboxylate (III) could be cyclized to 3-…
Number of citations: 25 pubs.acs.org
S Kumar, JP Waldo, FA Jaipuri… - Journal of medicinal …, 2019 - ACS Publications
… To a suspension of (1r,4r)-methyl 4-aminocyclohexanecarboxylate hydrochloride (0.63 g, 3.26 mmol) in CH 2 Cl 2 (10 mL) at 0 C was added diisopropylethylamine (1.71 mL, 9.79 mmol…
Number of citations: 57 pubs.acs.org
S Narayanan, R Maitra, JR Deschamps… - Bioorganic & medicinal …, 2016 - Elsevier
… trans-Methyl-4-aminocyclohexanecarboxylate hydrochloride (93 mg, 0.482 mmol) was added and stirred at room temperature for 2 h. THF was evaporated in vacuo, water was added to …
Number of citations: 29 www.sciencedirect.com
UR Anumala, J Waaler, Y Nkizinkiko… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of methyl 4-aminocyclohexanecarboxylate hydrochloride (27a) (1.5 g, 7.74 mmol) and 4-fluoro-3-nitrobenzonitrile (28a) (1.28 g, 7.74 mmol) in acetonitrile (50 mL) was …
Number of citations: 36 pubs.acs.org

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